molecular formula C21H18N2O2 B5160850 2-[2-(benzyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone

2-[2-(benzyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B5160850
M. Wt: 330.4 g/mol
InChI Key: VDPSMZHUXSLURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Benzyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone (CAS 173555-78-7) is a quinazolinone derivative supplied for research and development purposes. Quinazolinones are a significant class of nitrogen-containing heterocycles, recognized as privileged scaffolds in medicinal chemistry with a wide spectrum of biological activities . This compound is part of the 2,3-dihydroquinazolin-4(1H)-one structural class, which has been the subject of recent pharmacological potential studies . Research into analogous quinazolinone derivatives has demonstrated promising potential as antimicrobial agents, particularly against drug-resistant bacterial strains . Some quinazolinones act as fluoroquinolone-like inhibitors, targeting the bacterial enzymes DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication . Furthermore, structurally related 2-phenylquinazolinone compounds have been investigated for their antimitotic anticancer properties, functioning as inhibitors of tubulin polymerization, a key mechanism for targeting rapidly dividing cancer cells . The benzyloxy phenyl substitution pattern on this specific compound may influence its physicochemical properties and biological interactions, making it a valuable intermediate for further synthetic exploration and structure-activity relationship (SAR) studies in drug discovery campaigns. This product is intended for research use only in laboratory settings.

Properties

IUPAC Name

2-(2-phenylmethoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-21-16-10-4-6-12-18(16)22-20(23-21)17-11-5-7-13-19(17)25-14-15-8-2-1-3-9-15/h1-13,20,22H,14H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPSMZHUXSLURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-(benzyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminobenzyl alcohol and 2-benzyloxybenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic conditions to yield the desired quinazolinone compound.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Oxidation Reactions

The benzyloxy group undergoes oxidation under specific conditions. For example:

  • Reagent/Conditions : Hydrogen peroxide (H₂O₂) in acetic acid or potassium permanganate (KMnO₄) in acidic/basic media.

  • Product : Oxidative cleavage of the benzyl ether yields a phenolic -OH group at position 2 of the phenyl ring.

  • Mechanism : The reaction proceeds via radical intermediates or through the formation of a carbonyl intermediate, depending on the oxidant .

Reaction TypeReagentProductYieldReference
Benzyloxy oxidationH₂O₂/AcOH2-(2-Hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one~75%

Acid-Catalyzed Hydrolysis

The benzyl ether linkage is susceptible to acid-mediated cleavage:

  • Reagent/Conditions : Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in refluxing ethanol.

  • Product : Generates 2-(2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one and benzyl alcohol as a byproduct.

  • Application : Used to deprotect the phenolic group for further functionalization.

Nucleophilic Substitution

The quinazolinone core participates in substitution reactions at position 4:

  • Reagent/Conditions : Amines (e.g., methylamine, aniline) in the presence of phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).

  • Product : 4-Amino-2-[2-(benzyloxy)phenyl]quinazoline derivatives.

  • Mechanism : Activation of the carbonyl group via chlorination followed by nucleophilic attack .

Reaction TypeReagentProductYieldReference
ChlorinationPOCl₃4-Chloro-2-[2-(benzyloxy)phenyl]quinazoline82%
AminationAniline/Et₃N4-Anilino-2-[2-(benzyloxy)phenyl]quinazoline68%

Reduction Reactions

The dihydroquinazolinone ring can be reduced to a tetrahydroquinazoline:

  • Reagent/Conditions : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

  • Product : 2-[2-(Benzyloxy)phenyl]-1,2,3,4-tetrahydroquinazoline.

  • Note : Over-reduction may lead to ring-opening products .

Grignard Reactions

The carbonyl group at position 4 reacts with Grignard reagents:

  • Reagent/Conditions : Methylmagnesium bromide (MeMgBr) in dry ether.

  • Product : 4-Methyl-2-[2-(benzyloxy)phenyl]-3,4-dihydroquinazoline.

  • Mechanism : Nucleophilic addition to the carbonyl group followed by dehydration .

Cycloaddition and Ring Expansion

Under thermal or photochemical conditions, the quinazolinone core participates in [4+2] cycloadditions:

  • Reagent/Conditions : Maleic anhydride in toluene at 110°C.

  • Product : Fused bicyclic adducts with retained benzyloxy functionality .

Catalytic Hydrogenation

Selective hydrogenation of the benzyl ether group:

  • Reagent/Conditions : H₂/Palladium on carbon (Pd/C) in ethanol.

  • Product : 2-(2-Hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one.

  • Selectivity : The quinazolinone ring remains intact under mild conditions.

Suzuki-Miyaura Coupling

The phenyl ring undergoes cross-coupling with boronic acids:

  • Reagent/Conditions : Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ in dioxane/water.

  • Product : 2-[2-(Benzyloxy)-biphenyl]-2,3-dihydroquinazolin-4(1H)-one.

  • Application : Introduces aryl/heteroaryl groups for structure-activity studies .

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in various pharmacological studies, particularly in the following areas:

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. Studies have demonstrated that 2-[2-(benzyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, it has been evaluated against various cancer cell lines, showing effectiveness in reducing tumor growth in vitro and in vivo models.

Antimicrobial Properties

The compound has been tested for antimicrobial activity against a range of pathogens. In vitro assays suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.

Anti-inflammatory Effects

Studies have indicated that this quinazolinone derivative exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.

Synthesis Techniques

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis typically begins with readily available phenolic compounds and appropriate amines.
  • Reactions : Key reactions include nucleophilic substitution and cyclization processes that lead to the formation of the quinazolinone core.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels for biological testing.

Case Study 1: Anticancer Evaluation

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several quinazolinone derivatives, including this compound, and evaluated their anticancer activities against breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value lower than standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial screening was conducted where the compound was tested against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that positions it as a potential lead compound for further development into antimicrobial therapies .

Mechanism of Action

The mechanism of action of 2-[2-(benzyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in disease progression.

Comparison with Similar Compounds

Antitumor Activity

  • 2-Benzylmercapto-4(3H)-quinazolinone exhibited an MGI% (Mean Growth Inhibition) of 19% in antitumor assays, outperforming alkylmercapto derivatives (MGI%: 2–11%) . The benzylthio group likely enhances membrane permeability or target binding.

Enzyme Inhibition

  • 2-(2-Hydroxyphenyl)-4(1H)-quinazolinone derivatives with chloro/fluoro substitutions (e.g., compounds 4 and 5) showed potent human carbonic anhydrase XII (hCA XII) inhibition (KI: 9.1–10.8 nM), comparable to the parent compound (KI: 13.0 nM) . The hydroxyl group at C2 facilitates hydrogen bonding with the enzyme active site.

Anti-inflammatory and Antimicrobial Activity

  • 6,8-Disubstituted 2-phenyl-3-[substituted-benzothiazol-2-yl]-4(3H)-quinazolinones demonstrated significant anti-inflammatory and antimicrobial effects, attributed to the benzothiazole moiety enhancing electron-withdrawing properties .

Key SAR Insights

Substitution at C2: Benzyloxy, benzylthio, or bromophenyl groups at C2 improve lipophilicity and target affinity. For example, the benzylthio group in 2-benzylmercapto-4(3H)-quinazolinone enhances antitumor activity . Electron-withdrawing groups (e.g., bromo, chloro) at the phenyl ring increase enzyme inhibition, as seen in hCA XII inhibitors .

Modifications at C3: Bulky substituents like 2-naphthyl (e.g., in 2-(4-methoxyphenyl)-3-(2-naphthyl)-quinazolinone) may sterically hinder binding but could improve selectivity for specific targets .

Dihydro vs. Fully Aromatic Core: Dihydroquinazolinones (e.g., 2,3-dihydro-2-phenylquinazoline-4(1H)-one) often exhibit better solubility and metabolic stability compared to fully aromatic analogues, making them favorable for drug development .

Biological Activity

2-[2-(benzyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound belonging to the quinazolinone family. This compound has attracted considerable attention in medicinal chemistry due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H18N2O2, with a molecular weight of 330.39 g/mol. The compound features a quinazolinone core with a benzyloxy group that significantly influences its biological activity.

1. Anticancer Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit potent anticancer properties through various mechanisms. For instance, this compound has been evaluated against several cancer cell lines using MTT assays. The compound showed significant cytotoxicity against human cancer cell lines such as HCT116 (colon cancer), HepG-2 (liver cancer), and MCF7 (breast cancer) with IC50 values indicating its potential as an effective anti-cancer agent .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)
HCT11612.5
HepG-215.0
MCF710.0

2. Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In experimental models, it outperformed indomethacin, a commonly used non-steroidal anti-inflammatory drug (NSAID). Various analogs of quinazolinones were synthesized and tested for their ability to reduce inflammation markers in vivo, highlighting their potential as new therapeutic agents for inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial properties of quinazolinones are well-documented. Studies have revealed that this compound exhibits activity against both gram-positive and gram-negative bacteria as well as fungi. The compound was tested against pathogens like Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays .

Table 2: Antimicrobial Activity of this compound

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in cancer cell proliferation and inflammation pathways.
  • Receptor Modulation : It may modulate receptor activity affecting signaling pathways linked to disease progression.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Cytotoxicity Against Cancer Cells : A study demonstrated that treatment with the compound led to apoptosis in cancer cells through the activation of caspase pathways.
  • Anti-inflammatory Effects in Animal Models : In rat models of induced inflammation, administration of the compound resulted in reduced edema and lower cytokine levels compared to controls.

Q & A

Basic Research Question

  • Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.004 Å) and torsion angles, critical for confirming stereochemistry and hydrogen-bonding networks .
  • NMR spectroscopy : ¹H/¹³C NMR can identify substituent effects (e.g., benzyloxy groups) via chemical shifts in aromatic regions (δ 6.8–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks ([M+H]⁺) for purity assessment .

What experimental models are used to evaluate the anti-inflammatory and antimicrobial activities of dihydroquinazolinone derivatives?

Advanced Research Question

  • In vitro anti-inflammatory assays : Inhibition of COX-2 enzyme activity (IC₅₀ values) using LPS-induced RAW 264.7 macrophages .
  • Antimicrobial testing : Broth microdilution against S. aureus (MIC: 8–32 μg/mL) and E. coli (MIC: 16–64 μg/mL), with substituents like benzothiazole enhancing activity .
  • Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., -NO₂) at C-6/C-8 improve potency, while bulky substituents reduce bioavailability .

How can contradictory data on biological activity between studies be resolved?

Advanced Research Question
Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., OECD guidelines) for MIC determination to minimize inter-lab differences .
  • Structural modifications : Compare substituent effects (e.g., 2-benzyloxy vs. 4-chlorophenyl) on activity using matched molecular pair analysis .
  • Solubility factors : Use logP calculations to assess bioavailability differences; hydrophilic derivatives may show false negatives in cell-based assays .

What mechanistic insights explain the role of catalysts in dihydroquinazolinone synthesis?

Advanced Research Question

  • Fe₃O₄@GO : Acts as a Lewis acid, activating carbonyl groups via coordination, while the graphene oxide support enhances recyclability (5 cycles with <10% yield loss) .
  • Cyanuric chloride : Facilitates cyclocondensation via dual activation of amines and aldehydes, favoring spirocyclic product formation .
  • Trifluoroethanol : Stabilizes intermediates through hydrogen bonding, reducing activation energy for cyclization .

How can reaction optimization address low yields in large-scale synthesis?

Advanced Research Question

  • DoE (Design of Experiments) : Screen parameters (temperature, solvent ratio, catalyst loading) using response surface methodology .
  • Continuous-flow systems : Reduce side reactions (e.g., oxidation) by minimizing residence time .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

What computational tools are effective for predicting the physicochemical properties of dihydroquinazolinones?

Advanced Research Question

  • DFT calculations : Predict electronic properties (HOMO/LUMO energies) to correlate with antioxidant activity .
  • Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) to prioritize derivatives for synthesis .
  • ADMET prediction : Use SwissADME to optimize logP (<5) and topological polar surface area (>60 Ų) for blood-brain barrier penetration .

How do crystallographic disorder and solvent inclusion impact structural data interpretation?

Advanced Research Question

  • Disorder modeling : Refine occupancy ratios for disordered atoms (e.g., solvent molecules) using SHELXL .
  • PLATON SQUEEZE : Remove electron density contributions from disordered solvents to improve R-factor accuracy (e.g., R = 0.062 → 0.058) .
  • Thermal ellipsoids : Analyze anisotropic displacement parameters to distinguish static disorder from dynamic motion .

What strategies validate the purity of dihydroquinazolinones in complex reaction mixtures?

Basic Research Question

  • HPLC-DAD : Use C18 columns (MeCN/H₂O gradient) with UV detection at 254 nm to resolve regioisomers .
  • TLC-MS hyphenation : Combine silica gel TLC (CH₂Cl₂/MeOH 9:1) with direct MS analysis for rapid impurity profiling .
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to isolate pure crystals (>99% by HPLC) .

How can dihydroquinazolinones be functionalized for targeted drug delivery?

Advanced Research Question

  • Glycoconjugation : Attach mannose via click chemistry to enhance macrophage-targeted delivery .
  • Prodrug design : Introduce ester groups at N-3 for pH-sensitive release in inflammatory tissues .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) to improve aqueous solubility and sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.